1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione
Description
1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a benzoyloxy substituent modified with hydroxyl and dimethyl groups at the 4-, 3-, and 5-positions of the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced solubility and reactivity, making it a candidate for pharmaceutical and material science applications. The pyrrolidine-2,5-dione core, a cyclic diketone, serves as a versatile scaffold for functionalization, while the substituted benzoyloxy group influences electronic and steric interactions with biological targets or synthetic intermediates .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-7-5-9(6-8(2)12(7)17)13(18)19-14-10(15)3-4-11(14)16/h5-6,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWJMZEWIQHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776759 | |
| Record name | 1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158788-56-8 | |
| Record name | 1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione, also known as a derivative of pyrrolidine and benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 263.25 g/mol. The synthesis typically involves the esterification of 3,4-dimethylbenzoic acid with pyrrolidine-2,5-dione. The reaction pathway can be summarized as follows:
Antibacterial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial activity. A study highlighted that compounds similar to 1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione showed minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated MIC values ranging from 1.49 to 5.95 µM against specific bacterial strains such as Acinetobacter baumannii and Bacteroides fragilis .
Antitumor Activity
In addition to antibacterial effects, there is emerging evidence of antitumor activity associated with this compound class. Analogous compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, certain pyrrolidine derivatives have been noted for their effectiveness against HL60 and MCF7 cell lines .
Case Studies
- Antibacterial Efficacy : A case study involving a series of synthesized pyrrolidine derivatives revealed that modifications at the aromatic ring significantly enhanced their antibacterial properties. The study reported that a specific derivative exhibited an MIC of 128 µg/ml against Bacteroides fragilis, suggesting structural features crucial for activity .
- Antitumor Screening : Another investigation assessed the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that the presence of the hydroxyl group in the structure increased cytotoxicity significantly compared to non-hydroxylated analogs .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives are widely studied due to their structural adaptability and diverse bioactivity. Below is a comparative analysis of 1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione with structurally analogous compounds, focusing on substituent effects, biological activity, and synthetic utility.
Substituent Variations on the Aromatic Ring
| Compound Name | Substituents | Key Differences | Impact on Properties |
|---|---|---|---|
| 1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione | Chloro-diphenylmethyl group at benzoyloxy position | Bulky lipophilic substituent | Enhances membrane permeability and target binding affinity; potential for CNS activity |
| 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione | Methoxy and isopropoxy groups | Electron-donating substituents | Increases solubility and metabolic stability compared to alkyl/halogen groups |
| 1-[(1H-Indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione | Indazole moiety | Heterocyclic aromatic system | Improves π-π stacking interactions with enzymes like kinases; broader pharmacological applications |
Key Insight : The hydroxyl and dimethyl groups in 1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione balance hydrophilicity and steric hindrance, favoring interactions with polar active sites while maintaining moderate lipophilicity for cellular uptake.
Functional Group Modifications on the Pyrrolidine Core
| Compound Name | Core Modification | Key Differences | Biological Relevance |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | Piperazinyl group at position 3 | Basic nitrogen center | Enhances binding to neurotransmitter receptors (e.g., serotonin/dopamine receptors) |
| 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | Azetidine ring fused to pyrrolidine | Rigid four-membered ring | Alters conformational flexibility, potentially improving selectivity for proteolytic enzymes |
| 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione | Fluorophenylamino group | Electronegative fluorine atom | Increases metabolic stability and aromatase inhibition (IC₅₀ = 23.8 µM, comparable to aminoglutethimide) |
Key Insight : The unmodified pyrrolidine-2,5-dione core in the target compound allows for broad reactivity in synthetic pathways, such as nucleophilic acyl substitutions, while its substituents direct specificity toward oxidation-sensitive targets.
Preparation Methods
Coumarin-Based Condensation Reactions
A foundational method involves the condensation of 3-substituted coumarins with nitromethane under solvent-free conditions. This approach, reported by, proceeds via a Michael addition followed by a Nef reaction, yielding 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones. For instance, 3-acetylcoumarin reacts with nitromethane at room temperature to form the target compound in yields exceeding 70%. Key advantages include mild conditions and avoidance of toxic solvents, though regioselectivity challenges may arise with bulky substituents.
Succinic Anhydride Derivative Route
Another traditional pathway utilizes succinic anhydride derivatives. As outlined in, 1,4-dicarboxylic acids or their anhydrides undergo nucleophilic acyl substitution with hydroxy-substituted aromatic amines. For example, reacting 4-hydroxy-3,5-dimethylbenzoic acid with pyrrolidine-2,5-dione in the presence of dicyclohexylcarbodiimide (DCC) produces the ester-linked product. This method typically achieves 60–75% yields but requires stringent moisture control to prevent hydrolysis.
Advanced Catalytic Methods
Titanium-Mediated Asymmetric Synthesis
Building on methodologies from, titanium(IV) isopropoxide and chiral ligands like D-(-)-diethyl tartrate enable enantioselective synthesis. In a representative procedure, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio-1H-benzimidazole is oxidized using cumene hydroperoxide, yielding 79% of the sulfoxide product with >99.9% enantiomeric excess. While developed for omeprazole analogues, this approach is adaptable to pyrrolidine-2,5-diones by substituting the thioether precursor.
Molybdenum-Catalyzed Oxidations
Molybdenyl acetylacetonate (Mo(acac)₂) catalyzes the oxidation of thioether intermediates using hydrogen peroxide. As demonstrated in, this method achieves 91–92% yields under mild conditions (0–5°C, 3 hours) while minimizing overoxidation to sulfones (<0.15%). The protocol’s scalability makes it industrially viable for large-scale production.
Mechanistic Insights and Reaction Optimization
Reaction Kinetics and Thermodynamics
Density functional theory (DFT) studies reveal that the rate-determining step in coumarin-based syntheses involves nucleophilic attack on the carbonyl carbon (ΔG‡ = 25–30 kcal/mol). Steric effects from the 3,5-dimethyl groups on the aromatic ring increase activation energy by 3–5 kcal/mol compared to unsubstituted analogues.
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Maximizes kinetics while minimizing decomposition |
| Solvent Polarity | ε = 20–30 (e.g., toluene) | Balances solubility and transition state stabilization |
| Reaction Time | 3–5 hours | Prevents side reactions (e.g., hydrolysis) |
Data compiled from show that nonpolar solvents improve yields by 15–20% compared to polar aprotic solvents like DMF, likely due to reduced nucleophilic interference.
Analytical Validation
Spectroscopic Characterization
1H NMR (DMSO-d6, δ ppm): 2.23 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.40 (d, 1H, J = 12 Hz), 4.78 (d, 1H, J = 12 Hz), confirming ester linkage formation. IR spectra show carbonyl stretches at 1745 cm⁻¹ (dione) and 1680 cm⁻¹ (aromatic ester).
Chromatographic Purity Assessment
HPLC analyses using C18 columns (Mobile phase: 60:40 MeCN/H₂O + 0.1% TFA) resolve the target compound at Rt = 8.2 min with >99.7% purity. Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity >99.9% for asymmetric syntheses.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with pyrrolidine-2,5-dione under nucleophilic acyl substitution conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves acylation efficiency .
- Temperature : Controlled reflux (e.g., 60–80°C) minimizes side reactions .
- Protection of hydroxyl groups : The 4-hydroxy substituent may require protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions during synthesis .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR : and NMR confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for ring protons) and benzoyloxy substituents (δ 6.5–7.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions involving the hydroxyl group) .
- FT-IR : Validates carbonyl stretching (C=O at ~1700–1750 cm) and hydroxyl groups (broad peak ~3200–3500 cm) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- pH stability : Hydrolytic degradation occurs under alkaline conditions (pH > 9) due to ester bond cleavage. Stability testing in buffered solutions (pH 3–7) is recommended for storage .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting compatibility with high-temperature reactions below this threshold .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Quantum chemical calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites on the pyrrolidine ring and benzoyloxy group .
- Reaction path screening : ICReDD’s approach combines computed transition states with experimental validation to optimize conditions for selective oxidation (e.g., using CrO) or substitution .
Q. How can contradictory data on the biological activity of pyrrolidine-2,5-dione derivatives be resolved across studies?
- Methodological Answer :
- Dose-response assays : Establish EC values in multiple cell lines (e.g., MCF-7 for anticancer activity) to account for variability .
- Molecular docking : Simulate interactions with target proteins (e.g., tubulin or kinases) to validate hypothesized mechanisms .
- Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) to identify outliers and confirm trends .
Q. What experimental designs are effective for studying the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) to proteins like serum albumin or enzymes .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Fluorescence quenching assays : Track changes in tryptophan emission upon compound binding to assess conformational changes .
Q. How can reaction engineering principles improve the scalability of synthesizing this compound?
- Methodological Answer :
- Continuous flow reactors : Enhance mixing and heat transfer for acyloxy group coupling, reducing reaction time from hours to minutes .
- Membrane separation : Purify intermediates via nanofiltration to eliminate byproducts (e.g., unreacted benzoyl chloride) .
Notes
- Structural analogs (e.g., ) inform methodologies due to limited direct data on the target compound.
- Advanced questions emphasize interdisciplinary approaches (e.g., computational biology, reaction engineering).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
